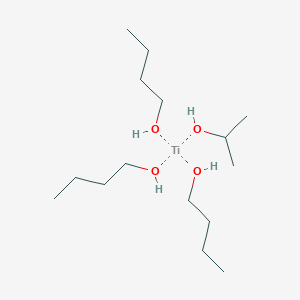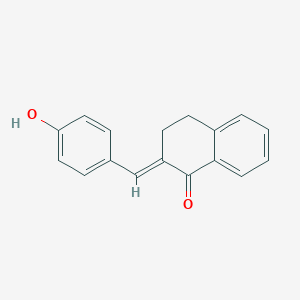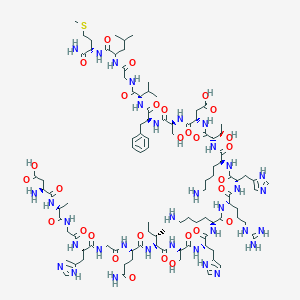
gamma-Preprotachykinin amide (72-92)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Preprotachykinin amide (72-92) is a peptide derived from the posttranslational processing of preprotachykinin. This compound is known for its ability to preferentially bind to neurokinin-2 receptors, which are involved in various physiological processes . It is a 21-amino acid peptide that has been studied for its potential biological effects and applications in scientific research .
Vorbereitungsmethoden
The synthesis of gamma-Preprotachykinin amide (72-92) involves the use of solid-phase peptide synthesis (SPPS) techniques. The peptide is synthesized and purified to achieve a purity of over 90% . The primary structure of the peptide is verified by sequence analysis using an Applied Biosystems model 470A protein sequencer. Peptide concentration is determined by amino acid compositional analysis and verified by optical density at 210 nm
Analyse Chemischer Reaktionen
Gamma-Preprotachykinin amide (72-92) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may lead to the cleavage of these bonds .
Wissenschaftliche Forschungsanwendungen
Gamma-Preprotachykinin amide (72-92) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model peptide for studying peptide synthesis and purification techniques. In biology, it is studied for its role in binding to neurokinin-2 receptors and its potential effects on various physiological processes . In medicine, it is investigated for its potential therapeutic applications, including its ability to modulate pain and inflammation . Additionally, this compound is used in research related to the central nervous system and its interactions with neurokinin receptors .
Wirkmechanismus
The mechanism of action of gamma-Preprotachykinin amide (72-92) involves its binding to neurokinin-2 receptors. This binding triggers a cascade of molecular events that result in various physiological effects. The peptide acts as a potent competitor of neurokinin A, a known neurokinin-2 agonist, indicating its high affinity for these receptors . The molecular targets and pathways involved in its mechanism of action are primarily related to the modulation of neurotransmitter release and receptor activation .
Vergleich Mit ähnlichen Verbindungen
Gamma-Preprotachykinin amide (72-92) is unique in its high affinity for neurokinin-2 receptors compared to other similar compounds. Similar compounds include neurokinin A, neuropeptide K, and other tachykinin peptides . While neurokinin A also binds to neurokinin-2 receptors, gamma-Preprotachykinin amide (72-92) has a higher affinity and potency . Neuropeptide K, derived from preprotachykinin, has various biological effects but lacks the receptor-selective profile of gamma-Preprotachykinin amide (72-92) .
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H158N34O29S/c1-10-51(6)79(132-88(152)63(24-25-72(103)137)118-73(138)42-112-84(148)66(33-55-38-107-46-114-55)120-74(139)41-111-82(146)52(7)117-83(147)58(102)36-76(141)142)97(161)130-71(45-135)95(159)127-68(35-57-40-109-48-116-57)91(155)123-60(21-14-16-27-100)85(149)122-62(23-18-29-110-99(105)106)86(150)126-67(34-56-39-108-47-115-56)90(154)124-61(22-15-17-28-101)87(151)133-80(53(8)136)98(162)128-69(37-77(143)144)92(156)129-70(44-134)94(158)125-65(32-54-19-12-11-13-20-54)93(157)131-78(50(4)5)96(160)113-43-75(140)119-64(31-49(2)3)89(153)121-59(81(104)145)26-30-163-9/h11-13,19-20,38-40,46-53,58-71,78-80,134-136H,10,14-18,21-37,41-45,100-102H2,1-9H3,(H2,103,137)(H2,104,145)(H,107,114)(H,108,115)(H,109,116)(H,111,146)(H,112,148)(H,113,160)(H,117,147)(H,118,138)(H,119,140)(H,120,139)(H,121,153)(H,122,149)(H,123,155)(H,124,154)(H,125,158)(H,126,150)(H,127,159)(H,128,162)(H,129,156)(H,130,161)(H,131,157)(H,132,152)(H,133,151)(H,141,142)(H,143,144)(H4,105,106,110)/t51-,52-,53+,58-,59-,60-,61-,62-,63-,64?,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISSWFHUIGHJLY-DKRDOARVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC4=CN=CN4)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CN=CN4)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H158N34O29S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2320.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114882-65-4 |
Source


|
| Record name | Tachykinin neuropeptide gamma | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114882654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
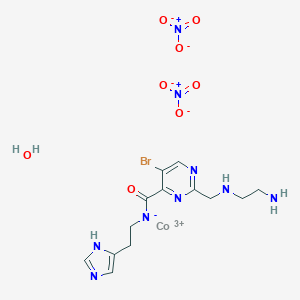
![[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B218575.png)
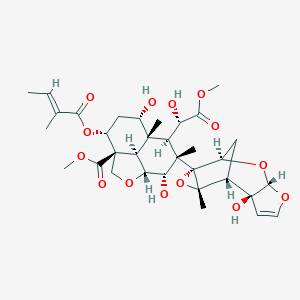
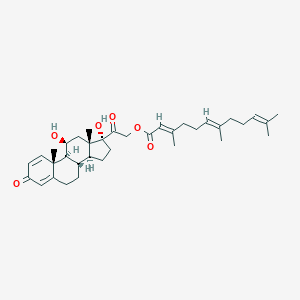


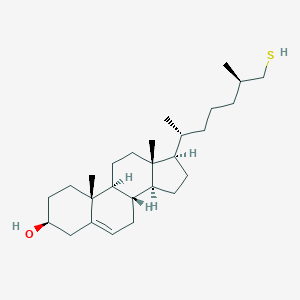


![(3S,3aS,10aS,11aS,11bS)-3-hydroxy-3a,6-dimethyl-2,3,4,5,9,10,10a,11,11a,11b-decahydro-1H-cyclopenta[a]anthracen-8-one](/img/structure/B218725.png)
![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)

